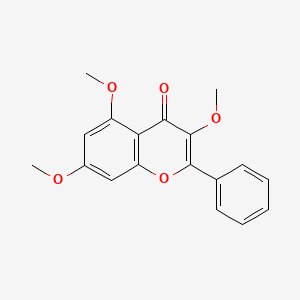

3,5,7-Trimethoxyflavone

描述

3,5,7-Trimethoxyflavone has been reported in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

3,5,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTHKWVPSIGKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181461 | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-29-4 | |

| Record name | 3,5,7-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,5,7-trimethoxyflavone, a key scaffold in medicinal chemistry. It details the well-established Allan-Robinson reaction and the Baker-Venkataraman rearrangement as two effective strategies for its synthesis. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate its practical application in a laboratory setting. The information is curated for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds that exhibit a wide range of biological activities. Among these, methoxylated flavones have garnered significant interest due to their enhanced metabolic stability and bioavailability, making them attractive candidates for drug discovery. This compound, in particular, serves as a crucial synthetic intermediate and a target molecule for the development of novel therapeutic agents. This guide explores the two principal and reliable methods for its synthesis: the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary methods, each with its own set of advantages. Both pathways typically commence from the key intermediate, 2-hydroxy-4,6-dimethoxyacetophenone.

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct, one-pot synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride.[1] This method is valued for its simplicity and is a classical approach to flavone synthesis.

Reaction Pathway:

Caption: The Allan-Robinson reaction pathway for the synthesis of this compound.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a multi-step but often higher-yielding route to flavones.[2][3][4] This pathway involves the formation and subsequent rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.

Reaction Pathway:

Caption: The Baker-Venkataraman rearrangement pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthesis of the Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone

This key intermediate can be prepared from phloroglucinol through Friedel-Crafts acylation followed by methylation.

Experimental Workflow:

Caption: Workflow for the synthesis of the key intermediate, 2-hydroxy-4,6-dimethoxyacetophenone.

Protocol:

-

Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetyl chloride dropwise with stirring. Then, add phloroglucinol portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. The resulting precipitate of 2,4,6-trihydroxyacetophenone is filtered, washed with cold water, and dried.

-

Partial Methylation: Dissolve the 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate. To this suspension, add dimethyl sulfate dropwise with vigorous stirring. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Purification: After cooling, filter off the potassium carbonate. Evaporate the acetone, and treat the residue with water. The crude 2-hydroxy-4,6-dimethoxyacetophenone can be purified by recrystallization from ethanol.

Protocol for the Allan-Robinson Reaction

-

Reaction Setup: A mixture of 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent) is heated at 180-200 °C for 4-6 hours.

-

Hydrolysis: The reaction mixture is allowed to cool and then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 30 minutes to hydrolyze the excess anhydride.

-

Work-up: After cooling, the solution is filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude flavone.

-

Purification: The precipitate is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Protocol for the Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-Benzoyloxy-4,6-dimethoxyacetophenone

-

Acylation: Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in dry pyridine. Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Pour the mixture into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution, and finally with water again.

-

Purification: The crude product is dried and can be purified by recrystallization from ethanol.

Step 2: Rearrangement to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione

-

Reaction Setup: Dissolve the 2-benzoyloxy-4,6-dimethoxyacetophenone (1 equivalent) in dry pyridine and add powdered potassium hydroxide (3 equivalents).

-

Rearrangement: Stir the mixture at room temperature for 2-3 hours. The color of the reaction mixture typically changes to a deep yellow or orange.

-

Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid. The yellow precipitate of the 1,3-diketone is filtered, washed with water, and dried.

Step 3: Cyclization to this compound

-

Reaction Setup: Dissolve the 1,3-diketone intermediate in glacial acetic acid.

-

Cyclization: Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1-2 hours.

-

Work-up: After cooling, pour the reaction mixture into a large volume of cold water. The precipitated flavone is filtered, washed thoroughly with water until free of acid, and dried.

-

Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The data is based on typical results reported in the literature for similar compounds.

Table 1: Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Allan-Robinson Reaction | This compound | 40-60 |

| Baker-Venkataraman: Acylation | 2-Benzoyloxy-4,6-dimethoxyacetophenone | 85-95 |

| Baker-Venkataraman: Rearrangement | 1,3-Diketone Intermediate | 70-85 |

| Baker-Venkataraman: Cyclization | This compound | 80-90 |

Table 2: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (Expected) |

| 2-Hydroxy-4,6-dimethoxyacetophenone | C₁₀H₁₂O₄ | 196.20 | 80-82 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

| 2-Benzoyloxy-4,6-dimethoxyacetophenone | C₁₇H₁₆O₅ | 300.31 | ~110-115 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

| 1,3-Diketone Intermediate | C₁₇H₁₆O₅ | 300.31 | ~130-135 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

| This compound | C₁₈H₁₆O₅ | 312.32 | ~165-170 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

Conclusion

The synthesis of this compound can be reliably achieved through both the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The choice of method may depend on factors such as the desired yield, the availability of reagents, and the scale of the synthesis. The Baker-Venkataraman rearrangement, although longer, generally provides higher overall yields. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important flavone derivative for further investigation in medicinal chemistry and drug development.

References

Natural Sources of 3,5,7-Trimethoxyflavone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 3,5,7-trimethoxyflavone, a methylated flavonoid compound of interest for its potential biological activities. The document details its primary plant sources, quantitative data, experimental protocols for extraction and analysis, and its interaction with key cellular signaling pathways.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species. The most significant and well-documented source is Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1][2][3] This plant, belonging to the Zingiberaceae family, is native to Thailand and Southeast Asia and its rhizomes are rich in polymethoxyflavones (PMFs), including this compound.

Other reported natural sources include:

-

Nervilia concolor (Orchidaceae family)[1]

-

Citrus species : While the Citrus genus is a rich source of polymethoxyflavones, this compound (also known as galangin trimethyl ether) has been identified in Brazilian orange essential oil.

-

Dodonaea viscosa : Phytochemical investigations of this plant have led to the isolation of various flavonoids, though the presence of this compound itself requires careful verification from the original spectroscopic data, as closely related compounds are also present.

-

Artemisia monosperma : This aromatic shrub has been a source for the isolation of numerous flavone aglycones.

Quantitative Data of Methoxyflavones in Kaempferia parviflora

The concentration of this compound and other related methoxyflavones in Kaempferia parviflora can vary depending on the plant's origin, cultivation, and the extraction method used. High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of these compounds.

A study on two types of Kaempferia parviflora, distinguished by their leaf margin color (red-leaf and green-leaf types), revealed variations in their methoxyflavone content. The green-leaf type showed higher amounts of this compound compared to the red-leaf type.

| Methoxyflavone | Plant Type | Concentration Range (mg/g dry weight) - Representative Values |

| This compound | Green-leaf K. parviflora | Higher than red-leaf type |

| 5,7-Dimethoxyflavone (DMF) | Green-leaf K. parviflora | Higher than red-leaf type |

| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Red-leaf K. parviflora | Higher than green-leaf type |

| 5,7,4'-Trimethoxyflavone (TMF) | Red-leaf K. parviflora | Higher than green-leaf type |

| 3,5,7,4'-Tetramethoxyflavone | Red-leaf K. parviflora | Higher than green-leaf type |

Experimental Protocols

Extraction of this compound from Kaempferia parviflora

The following protocol describes a general method for the extraction of methoxyflavones from dried plant material, which can be optimized for this compound.

a. Sample Preparation:

-

Obtain dried rhizomes of Kaempferia parviflora.

-

Grind the rhizomes into a fine powder to increase the surface area for extraction.

b. Extraction Methods:

-

Maceration:

-

Weigh a specific amount of the powdered plant material (e.g., 10 g).

-

Place the powder in a sealed container and add a suitable solvent, such as 95% ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

-

Allow the mixture to stand at room temperature for a specified period (e.g., 7 days), with occasional agitation.

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Place the powdered plant material in an extraction vessel with a selected solvent (e.g., ethanol).

-

Submerge the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes).

-

The optimal conditions for total methoxyflavone content have been found to be an ethanol concentration of 95.00% v/v, an extraction time of 15.99 minutes, and a solvent-to-solid ratio of 50.00 mL/g.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Concentrate the extract using a rotary evaporator.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

a. Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile and water (often with a small amount of acid like formic acid) is common.

-

Detection: The wavelength for detection is set based on the UV absorbance maximum of this compound.

b. Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the crude plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Signaling Pathway Modulation by this compound

This compound has been shown to possess anti-inflammatory and skin-protective effects by modulating specific cellular signaling pathways. In human dermal fibroblasts, it can inhibit the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). This inhibitory action is mediated through the suppression of several signaling cascades.

Caption: Inhibition of TNF-α-induced signaling pathways by this compound.

The mechanism involves the suppression of intracellular reactive oxygen species (ROS) accumulation, which in turn downregulates the activation of mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway. Furthermore, this compound has been observed to suppress the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Caption: Workflow for this compound extraction and analysis.

References

An In-depth Technical Guide to the Biosynthesis of 3,5,7-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a polymethoxyflavonoid (PMF), a class of bioactive compounds found in various medicinal plants, notably in black ginger (Kaempferia parviflora). These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The methoxy groups play a crucial role in enhancing the metabolic stability and bioavailability of the flavonoid backbone. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, quantitative data, and key experimental protocols for its study and production.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The final steps involve a series of regiospecific O-methylation reactions.

General Phenylpropanoid Pathway: The Building Blocks

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavonoid Backbone Synthesis: Formation of the Flavanone Core

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic C6-C3-C6 flavanone ring structure.

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.

Formation of the Flavonol Precursor: Kaempferol

Naringenin is a central intermediate that can be channeled into various flavonoid classes. For the biosynthesis of this compound, naringenin is first converted to the flavonol kaempferol.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to form dihydrokaempferol.

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C-2 and C-3 of dihydrokaempferol to yield the flavonol, kaempferol (3,5,7,4'-tetrahydroxyflavone).

Stepwise O-Methylation of Kaempferol

The final and defining steps in the biosynthesis of this compound involve the sequential methylation of the hydroxyl groups at the C-3, C-5, and C-7 positions of kaempferol. This process is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The exact order of these methylation steps can vary between plant species and is dependent on the substrate specificity of the available OMTs.

A putative pathway for the stepwise methylation is as follows:

-

7-O-Methylation: Kaempferol is first methylated at the 7-hydroxyl group by a flavonoid 7-O-methyltransferase (FOMT) to produce rhamnocitrin (Kaempferol 7-O-methyl ether).

-

5-O-Methylation: Subsequently, a flavonoid 5-O-methyltransferase methylates the 5-hydroxyl group of rhamnocitrin.

-

3-O-Methylation: Finally, a flavonoid 3-O-methyltransferase catalyzes the methylation of the 3-hydroxyl group to yield this compound.

It is also possible that the methylation events occur in a different sequence, for instance, starting with the 3-OH or 5-OH group, depending on the enzymatic machinery of the specific organism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of polymethoxyflavones. While specific kinetic data for the enzymes directly leading to this compound are not fully elucidated, the provided data from related enzymes offer valuable insights.

Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases

| Enzyme Source | Substrate | Position Methylated | Km (µM) | kcat (s-1) or Vmax | Reference |

| Serratula tinctoria | Quercetin | 3-OH | 12 | 61 pkat mg-1 (Vmax) | [1] |

| Serratula tinctoria | S-adenosyl-L-methionine | - | 45 | - | [1] |

| Citrus reticulata (CrOMT2) | Luteolin | 3'-OH | 7.6 | 0.0206 | [2] |

| Citrus reticulata (CrOMT2) | Tricetin | 3',5'-OH | 8.7 | 0.0213 | [2] |

| Citrus reticulata (CrOMT2) | Eriodictyol | 3'-OH | 4.6 | 0.0076 | [2] |

| Perilla frutescens (PfOMT3) | Chrysin | 7-OH | 1.31 | 0.17 | |

| Perilla frutescens (PfOMT3) | Apigenin | 7-OH | 2.23 | 0.15 | |

| Perilla frutescens (PfOMT3) | Kaempferol | 7-OH | 15.35 | 0.08 |

Table 2: Content of this compound in Kaempferia parviflora

| Plant Material | Analytical Method | Concentration | Reference |

| K. parviflora rhizomes (green-leaf type) | HPLC-PDA | Higher amounts than red-leaf type | |

| K. parviflora rhizomes (red-leaf type) | HPLC-PDA | Lower amounts than green-leaf type |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant Expression and Purification of Flavonoid O-Methyltransferases

Methodology:

-

Gene Cloning: The open reading frame of the candidate OMT gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes a His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Cell Culture and Induction: The transformed E. coli is cultured in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Protein Expression: The culture is further incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the solubility of the recombinant protein.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE.

O-Methyltransferase Activity Assay

Methodology:

A typical reaction mixture (final volume of 100-200 µL) contains:

-

Buffer: 50-100 mM Tris-HCl or potassium phosphate buffer (pH 7.5-8.0).

-

Substrate: 50-200 µM of the flavonoid substrate (e.g., kaempferol, kaempferol 7-O-methyl ether).

-

Methyl Donor: 100-500 µM S-adenosyl-L-methionine (SAM).

-

Enzyme: 1-5 µg of the purified recombinant OMT.

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30-37°C for 30-60 minutes.

-

The reaction is terminated by adding an equal volume of methanol or by acidification with HCl.

-

The products are extracted with ethyl acetate, dried, and redissolved in methanol for analysis.

HPLC Analysis of Polymethoxyflavones

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at wavelengths relevant for flavonoids, such as 280 nm and 340 nm.

-

Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas with those of authentic standards.

LC-MS/MS Characterization of Trimethoxyflavones

Methodology:

-

LC System: Coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

MS Analysis:

-

Full Scan (MS1): To determine the molecular weight of the parent ion.

-

Product Ion Scan (MS2/MS/MS): To obtain the fragmentation pattern of the parent ion. Collision-induced dissociation (CID) is used to fragment the ions.

-

-

Data Analysis: The fragmentation pattern is analyzed to confirm the structure of the methylated flavonoids. The loss of methyl groups (15 Da) and characteristic fragmentation of the flavonoid backbone are key indicators.

Transcriptional Regulation of Polymethoxyflavone Biosynthesis

The biosynthesis of flavonoids, including polymethoxyflavones, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes (e.g., PAL, CHS, FLS, OMTs) is controlled by a complex network of transcription factors. The MYB-bHLH-WD40 (MBW) complex is a key regulator of the late stages of flavonoid biosynthesis. Specific R2R3-MYB transcription factors are known to activate the expression of genes involved in flavonol synthesis. It is likely that specific MYB or other transcription factor families are involved in regulating the expression of the OMTs responsible for the final methylation steps in this compound biosynthesis, although the specific regulators for this compound are yet to be fully characterized.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, culminating in the regiospecific O-methylation of the flavonol kaempferol. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and manipulate this biosynthetic pathway for applications in drug development and biotechnology. Further research is needed to identify and characterize the specific O-methyltransferases involved and to elucidate the precise regulatory mechanisms controlling the production of this compound in nature.

References

A Technical Guide to the Physicochemical Properties of 3,5,7-Trimethoxyflavone for Researchers and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the flavone subclass of flavonoids, its chemical structure, characterized by a C6-C3-C6 backbone with methoxy groups at the 3, 5, and 7 positions, confers specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target interaction. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₁₆O₅ | |

| Molecular Weight | 312.32 g/mol | [1] |

| Melting Point | Not available. A related compound, 3',5-Dihydroxy-4',6,7-trimethoxyflavone, has a melting point of 188.0-197.0 °C. | [2] |

| Boiling Point | Data not available in the reviewed literature. | |

| Solubility | Soluble in DMSO (5 mg/mL) with ultrasonic warming to 60°C. | [1] |

| pKa | Data not available in the reviewed literature. | |

| logP (predicted) | 2.8 - 3.8 | [3][4] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Begin heating at a rate of 10-20 °C per minute.

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of the Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional and most reliable method for determining logP. The compound is partitioned between n-octanol and water (or a suitable buffer), and the concentration of the compound in each phase is measured after equilibrium is reached.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in either n-octanol or water.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other solvent.

-

Equilibration: Shake the mixture for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Sample Analysis: Carefully withdraw a sample from both the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the logP value using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] )

Signaling Pathways and Biological Activity

This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. Its biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Inhibition of TNF-α-Induced Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. This compound has been reported to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by TNF-α. This inhibition is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Workflow for Investigating Signaling Pathway Modulation

A common experimental approach to elucidate the effect of a compound on a signaling pathway is through Western blot analysis. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development. A thorough understanding of these fundamental properties is paramount for the rational design of future studies aimed at harnessing the therapeutic potential of this promising flavonoid. Further experimental validation of predicted values and continued exploration of its biological mechanisms will be crucial in advancing this compound towards clinical applications.

References

3,5,7-Trimethoxyflavone: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in several medicinal plants, most notably in the rhizomes of Black Ginger (Kaempferia parviflora). This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Its enhanced metabolic stability and bioavailability, attributed to the methoxy groups, make it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, with a focus on its effects on key signaling pathways.

Core Mechanisms of Action

The biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways. The primary reported mechanisms include anti-inflammatory effects in skin cells, induction of apoptosis in cancer cells, and potential neuroprotective activities.

Anti-inflammatory and Skin Protective Effects

A significant body of research has focused on the protective effects of this compound against inflammation-mediated skin damage. In human dermal fibroblasts, it has been shown to counteract the detrimental effects of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

The core mechanism involves the suppression of reactive oxygen species (ROS) production and the downregulation of key inflammatory and matrix-degrading enzymes. This compound has been observed to significantly inhibit the TNF-α-induced high expression and secretion of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation in the skin.[1] Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

These effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. Specifically, this compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby inhibiting the downstream inflammatory response.[1]

Anticancer Activity and Apoptosis Induction

While direct studies on the anticancer effects of this compound are emerging, evidence from structurally similar polymethoxyflavones suggests a potent anti-proliferative and pro-apoptotic activity. For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the modulation of apoptotic markers like p53, Bcl-2, and Bax.[2][3] The proposed mechanism for related compounds involves the induction of the intrinsic apoptosis pathway, characterized by mitochondrial membrane depolarization and activation of caspase cascades.

Neuroprotective Potential

The neuroprotective effects of trimethoxyflavones are an area of active investigation. Studies on related compounds, such as 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, have demonstrated protection against amyloid-beta-induced neurotoxicity. This protection is attributed to the compound's antioxidant properties and its ability to interfere with cell signaling pathways, including the MAPK pathway. Furthermore, 5,7-dihydroxy-3′,4′,5′-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in animal models through its antioxidant and anti-inflammatory properties. While these findings are for related molecules, they suggest a potential neuroprotective mechanism for this compound that warrants further investigation, likely involving the suppression of neuroinflammation in microglial cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analogs.

| Compound | Cell Line/Model | Assay | Result | Reference |

| This compound | Human Dermal Fibroblasts | TNF-α-induced MMP-1 Secretion | Significant inhibition at 50 and 100 µM | |

| This compound | Human Dermal Fibroblasts | TNF-α-induced ROS Production | Significant reduction at 50 and 100 µM | |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | MCF-7 (Breast Cancer) | MTT Assay (48h) | IC50 ≈ 25 µg/mL | |

| 3',4',5-trihydroxyflavone | A549 (Lung Cancer) | MTT Assay | EC50 < 25 µM | |

| 3',4',5-trihydroxyflavone | MCF-7 (Breast Cancer) | MTT Assay | EC50 < 25 µM |

Note: Data for some closely related compounds are included to provide a broader context for the potential efficacy of trimethoxyflavones.

Experimental Protocols

Assessment of Anti-inflammatory Effects in Human Dermal Fibroblasts

a) Cell Culture and Treatment: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Before treatment, the cells are starved in serum-free medium for 24 hours. Subsequently, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 20 ng/mL of TNF-α.

b) Western Blot Analysis for MAPK and Akt Phosphorylation: Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, ERK, JNK, and Akt. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

a) Cell Treatment and Harvesting: Cancer cell lines (e.g., MCF-7) are seeded in 6-well plates and treated with various concentrations of this compound for 24 or 48 hours. Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

b) Staining and Flow Cytometry: The collected cells are washed twice with cold PBS and then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark. After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Assessment of Neuroinflammation in Microglia

a) Primary Microglia Culture and LPS Stimulation: Primary microglial cells are isolated from the cerebral cortices of neonatal rats. The cells are plated in poly-L-lysine coated flasks and cultured in DMEM/F12 medium with 10% FBS. For experiments, microglial cells are seeded into multi-well plates. To induce an inflammatory response, the cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.

b) Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualizations of Signaling Pathways and Workflows

Caption: TNF-α signaling cascade and points of inhibition by this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

The Multifaceted Biological Activities of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers

An In-depth Exploration of Anti-inflammatory, Neuroprotective, and Anticancer Properties

Introduction

3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone found in plants such as Kaempferia parviflora (black ginger), has emerged as a compound of significant interest in the scientific community.[1] Its unique chemical structure, characterized by the presence of three methoxy groups on the flavone backbone, contributes to its metabolic stability and a diverse range of biological activities.[2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anti-inflammatory, neuroprotective, and potential anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and key signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. Studies have shown its efficacy in cellular models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

A primary mechanism of its anti-inflammatory action is the suppression of the tumor necrosis factor-alpha (TNF-α)-induced inflammatory cascade. In human dermal fibroblasts, this compound has been shown to inhibit the high expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α, a key enzyme involved in tissue degradation during inflammation.[1][3] This effect is mediated through the downregulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[1]

Specifically, treatment with this compound has been observed to suppress the phosphorylation of JNK, p38, and Akt, which are critical upstream regulators of inflammatory responses. Furthermore, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and IL-8.

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line | Treatment | Target | Result | Reference |

| This compound | Human Dermal Fibroblasts | 100 µM | p-JNK/JNK | 4.86 ± 0.13-fold of control (suppression from 8.15-fold increase by TNF-α) | |

| This compound | Human Dermal Fibroblasts | 100 µM | p-Akt/Akt | 0.90 ± 0.12-fold of control (suppression from 2.61-fold increase by TNF-α) | |

| This compound | Human Dermal Fibroblasts | 100 µM | COX-2 Expression | 2.36 ± 1.00-fold of control (suppression from 5.85-fold increase by TNF-α) |

Signaling Pathway: TNF-α Induced Inflammation

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are emerging, research on structurally similar trimethoxyflavones provides strong evidence for its potential in mitigating neurotoxicity and neuroinflammation. These compounds are being investigated for their therapeutic promise in neurodegenerative diseases.

For instance, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats by exerting chelating, antioxidant, and anti-inflammatory effects. It was found to reverse cognitive and motor deficits and normalize biochemical markers of brain injury. Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, protects against beta-amyloid-induced neurotoxicity by reducing oxidative stress and interfering with cell signaling pathways like MAPK.

Quantitative Data: Neuroprotective and Related Effects

| Compound | Model | Assay | Result | Reference |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a neuroblastoma cells (Aβ₂₅₋₃₅-induced toxicity) | Cell Viability | 96% protection at 140 nM | |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a neuroblastoma cells (Aβ₂₅₋₃₅-induced toxicity) | ROS Production | 60% inhibition at 25 nM | |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Lead-exposed rats | Behavioral tests | Reversal of memory and motor deficits |

Experimental Workflow: Assessment of Neuroprotection

Anticancer Activity

The anticancer potential of various trimethoxyflavones is an active area of research. These compounds have been shown to inhibit cell proliferation and induce apoptosis in different cancer cell lines. The specific isomer, 3,5,7-trihydroxy-6-methoxyflavone, demonstrated cytotoxic activity against several cancer cell lines, with the most potent effect observed in the SiHa (cervix) cancer cell line. While data on this compound is still being gathered, related compounds provide a strong rationale for its investigation in oncology. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in human breast cancer cells (MCF-7).

Quantitative Data: Anticancer Effects

| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |

| 3,5,7-trihydroxy-6-methoxyflavone | SiHa (Cervix) | MTT Assay | 150 µM | |

| 3,5,7-trihydroxy-6-methoxyflavone | PC3 (Prostate) | MTT Assay | > 200 µM | |

| 3,5,7-trihydroxy-6-methoxyflavone | MDA-MB-231 (Breast) | MTT Assay | > 200 µM | |

| 3,5,7-trihydroxy-6-methoxyflavone | HT29 (Colon) | MTT Assay | 4008 µM | |

| 5,7,4'-trimethoxyflavone | SCC-9 (Squamous Cell Carcinoma) | Cell Viability | 5 µM | |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | MCF-7 (Breast) | MTT Assay | Not specified, but showed anti-proliferative effect |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., SiHa, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound or related compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treating the cells with the test compound for the specified duration, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Akt) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its related polymethoxyflavonoids exhibit a compelling range of biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and anticancer research. The data summarized in this guide highlights their ability to modulate key cellular signaling pathways, thereby influencing critical pathological processes.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its structure-activity relationships. In vivo studies are warranted to validate the in vitro findings and to assess its pharmacokinetic profile, bioavailability, and safety. The continued investigation of this promising natural compound may lead to the development of novel therapeutic strategies for a variety of human diseases.

References

3,5,7-Trimethoxyflavone literature review

An In-Depth Technical Guide to 3,5,7-Trimethoxyflavone

Introduction

Flavonoids are a diverse class of polyphenolic compounds found extensively in plants, recognized for their wide array of biological activities.[1][2] Within this family, flavones serve as a crucial scaffold in medicinal chemistry. The addition of methoxy groups to the flavone core can notably improve metabolic stability and lipophilicity, which in turn can enhance pharmacokinetic properties and biological effectiveness.[3] this compound is a specific polymethoxyflavonoid that has been investigated for its potential therapeutic applications, particularly in ameliorating skin damage by inhibiting the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α.[4] This technical guide provides a comprehensive review of the existing literature on this compound and related methoxyflavones, focusing on their synthesis, biological activities, mechanisms of action, and pharmacokinetic profiles.

Synthesis of Methoxyflavones

The synthesis of trimethoxyflavones can be achieved through various chemical routes. A common strategy involves the cyclization of a chalcone intermediate. For instance, 5,6,7-trimethoxyflavone can be synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone, followed by oxidative cyclization.[5] Another approach is the direct Fries acylation of a trimethoxyphenol with cinnamoyl chloride, which also yields a chalcone that can be cyclized. A general route for producing 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has also been reported.

A generalized workflow for the synthesis of flavone derivatives is depicted below.

References

The Discovery and Isolation of 3,5,7-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. The document details the primary natural source of this compound, Kaempferia parviflora, and outlines established protocols for its extraction and purification. Furthermore, this guide presents a consolidated summary of its key quantitative and spectroscopic data essential for its identification and characterization. A significant focus is placed on the compound's interaction with cellular signaling pathways, specifically its modulatory effect on the TNF-α induced Mitogen-Activated Protein Kinase (MAPK) pathway. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a polymethoxyflavone (PMF) that has garnered interest within the scientific community for its potential biological activities. PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone, a structural feature that can enhance their metabolic stability and bioavailability. This compound has been identified as a constituent of several plant species, most notably Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1] Research has indicated its potential in areas such as inflammation and skin health, where it has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1).[2] This guide provides an in-depth look at the scientific journey of this compound, from its natural origins to its molecular interactions.

Natural Sources and Isolation

The primary natural source for the isolation of this compound is the rhizome of Kaempferia parviflora.[1] This plant is rich in various polymethoxyflavones, making it a valuable source for the extraction of these compounds.

Experimental Protocols for Isolation

The isolation of this compound from Kaempferia parviflora rhizomes involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

2.1.1. General Extraction of Methoxyflavones

Two common methods for the initial extraction of methoxyflavones from dried K. parviflora rhizome powder are maceration and ultrasound-assisted extraction (UAE).

-

Protocol for Maceration:

-

Weigh a desired amount of dried and powdered K. parviflora rhizomes.

-

Place the powdered rhizomes in a suitable container and add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[3]

-

Seal the container and allow it to stand at room temperature for 7 days, with occasional agitation to enhance extraction efficiency.[3]

-

After 7 days, filter the mixture to separate the ethanolic extract from the plant material.

-

Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

-

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Weigh 5 g of dried and powdered K. parviflora rhizomes and place them in a beaker.

-

Add 250 mL of 95% ethanol, resulting in a solvent-to-solid ratio of 50 mL/g.

-

Place the beaker in an ultrasonic bath and sonicate for a specified period. Optimal conditions for total methoxyflavone content have been reported as an extraction time of approximately 16 minutes with 95% ethanol.

-

After sonication, filter the mixture to separate the extract.

-

Concentrate the filtrate using a rotary evaporator.

-

2.1.2. Fractionation and Purification of this compound

Following the initial extraction, the crude extract is subjected to fractionation and chromatographic techniques to isolate this compound.

-

Protocol for Fractionation and Column Chromatography:

-

The crude methanolic extract of K. parviflora rhizomes is partitioned with n-hexane.

-

The n-hexane fraction, which is enriched with methoxyflavones, is then subjected to column chromatography.

-

While specific stationary and mobile phases for the isolation of only this compound are not detailed in the provided literature, a typical approach would involve silica gel as the stationary phase with a gradient elution system of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions from column chromatography containing this compound can be further purified using preparative HPLC.

-

A C18 reversed-phase column is commonly used for the separation of flavonoids.

-

A typical mobile phase for preparative HPLC of flavonoids consists of a mixture of methanol and water, often with a small amount of acid like acetic acid to improve peak shape.

-

The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The collected fraction is then evaporated to yield the purified compound.

-

Quantitative Data

The yield of total methoxyflavones from Kaempferia parviflora is dependent on the extraction method. Optimized ultrasound-assisted extraction with 95% ethanol can yield a total methoxyflavone content of 327.25 mg/g of the crude extract. Specific yield percentages for this compound from the raw plant material are not explicitly detailed in the reviewed literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | Inferred |

| Molecular Weight | 312.32 g/mol | Inferred |

| Appearance | Yellowish solid | Inferred |

| ¹H NMR (CDCl₃, δ ppm) | Specific data not available in search results. Typical signals for methoxy groups on the A-ring of flavonoids appear around δ 3.8-4.0 ppm. Aromatic protons would appear in the region of δ 6.0-8.0 ppm. | |

| ¹³C NMR (CDCl₃, δ ppm) | Specific data not available in search results. Methoxy group carbons typically resonate around δ 55-60 ppm. Carbonyl carbon (C-4) would be significantly downfield (>170 ppm). | |

| FTIR (cm⁻¹) | Specific data not available. Flavones typically show a characteristic C=O stretching vibration around 1650 cm⁻¹, and C=C stretching vibrations for the aromatic rings between 1600 and 1450 cm⁻¹. C-O stretching for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region. | |

| Mass Spectrometry (m/z) | Specific data not available. The molecular ion peak [M]⁺ would be expected at m/z 312. Fragmentation patterns would likely involve the loss of methyl groups (-15 Da) and retro-Diels-Alder fragmentation of the C-ring. |

Signaling Pathway Modulation

This compound has been shown to modulate inflammatory signaling pathways. Specifically, it affects the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in response to tumor necrosis factor-alpha (TNF-α) stimulation in normal human dermal fibroblasts.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

The following protocol is a standard method to assess the effect of this compound on MAPK signaling.

-

Cell Culture and Treatment:

-

Seed normal human dermal fibroblasts (NHDFs) in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Replace the medium with a serum-free medium and incubate for another 24 hours to induce starvation.

-

Treat the cells with desired concentrations of this compound (e.g., 50 and 100 µM) for 1 hour.

-

Stimulate the cells with 20 ng/mL of TNF-α for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a standard assay such as the Bradford or BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPKs (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualization of the TNF-α Induced MAPK Signaling Pathway

The following diagram illustrates the logical relationship in the TNF-α induced MAPK signaling pathway and the inhibitory point of this compound.

Caption: TNF-α induced MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the plant source to the evaluation of biological activity.

Caption: General experimental workflow for the isolation and bioactivity testing of this compound.

Conclusion

This compound represents a promising natural product with demonstrable biological activity. This guide has provided a detailed overview of its discovery from Kaempferia parviflora, along with comprehensive protocols for its isolation and characterization. The elucidation of its inhibitory effect on the TNF-α induced MAPK signaling pathway provides a mechanistic basis for its observed anti-inflammatory properties. The information compiled herein serves as a foundational resource for further research into the therapeutic potential of this and other related polymethoxyflavones. Future studies should focus on obtaining more precise quantitative data on its natural abundance and further exploring its mechanism of action in various biological systems.

References

- 1. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of Damage in Human Dermal Fibroblasts by this compound from Black Ginger (Kaempferia parviflora) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

In Vitro Efficacy of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vitro studies on 3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details experimental protocols for the evaluation of its biological activities, and visualizes the implicated signaling pathways. The information presented herein is curated from peer-reviewed scientific literature and aims to serve as a foundational resource for future research and development endeavors.

Introduction

This compound is a flavonoid compound that has garnered scientific interest due to its diverse pharmacological activities demonstrated in various in vitro models. As a member of the polymethoxyflavone subclass, it exhibits unique physicochemical properties that may contribute to its biological effects. This guide focuses on its demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties, providing a detailed examination of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies of this compound and its close structural analogs. This data provides a comparative look at its potency across different biological assays.

Table 1: Anti-inflammatory Activity

| Compound | Cell Line | Inducer | Assay | IC50 (µM) |

| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | Nitric Oxide Production | 13.5[1] |

| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | LPS | Nitric Oxide Production | 19.7 |

| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | RAW 264.7 | LPS | Nitric Oxide Production | 17.1 |

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | Tissue of Origin | Assay | IC50 / EC50 (µM) |

| 3',4',5-Trihydroxyflavone | A549 | Lung Carcinoma | MTT | < 25[1] |

| 3',4',5-Trihydroxyflavone | MCF-7 | Breast Adenocarcinoma | MTT | < 25[1] |

| 3',4',5-Trihydroxyflavone | U87 | Glioblastoma | MTT | > 50[1] |

| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 | Prostate Adenocarcinoma | MTT | 64.30[2] |

| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 | Prostate Adenocarcinoma | NRU | 81.22 |

| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 | Prostate Adenocarcinoma | SRB | 25.81 |

Table 3: Neuroprotective Activity

| Compound | Cell Model | Insult | Assay | EC50 (µM) |

| 4'-Methoxyflavone | SH-SY5Y | MNNG | Cell Viability | 11.41 ± 1.04 |

| 3',4'-Dimethoxyflavone | SH-SY5Y | MNNG | Cell Viability | 9.94 ± 1.05 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Cell Culture

-

Human Dermal Fibroblasts (HDFs):

-

HDF cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, and 0.1 mg/mL of streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

The culture medium is changed every other day until the cells reach approximately 80% confluency, at which point they are subcultured.

-

-

RAW 264.7 Macrophages:

-

RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and antibiotics (100 μg/L streptomycin and 100 IU/mL penicillin).

-

Cells are cultured at 37°C in a 5% CO₂ humidified incubator.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells (e.g., cancer cell lines or HDFs) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Treatment: Replace the old media with fresh media containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C.

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: After the incubation, collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-MAPK, anti-NF-κB) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After further washing steps, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Mechanisms of Action

In vitro studies suggest that this compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

MAPK Signaling Pathway

This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial in inflammatory and cell proliferation processes.

Caption: Inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The anti-inflammatory effects of trimethoxyflavones are also attributed to the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

This compound has been observed to modulate the PI3K/Akt signaling pathway, which is integral to cell survival and proliferation.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion